Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Description
Chemical Identity and Nomenclature
This compound is formally identified by multiple Chemical Abstracts Service registry numbers, with the primary designation being 221167-40-4. However, some commercial suppliers have also referenced the compound under the alternative registry number 89142-14-3. The molecular formula is consistently reported as C₁₀H₇BrN₂O₃ across multiple sources, with a corresponding molecular weight of 283.08 grams per mole.
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows standard quinoxaline naming conventions. The compound can be alternatively designated as methyl 7-bromo-3-oxo-4H-quinoxaline-2-carboxylate, reflecting the tautomeric nature of the quinoxaline ring system. The Simplified Molecular Input Line Entry System representation is documented as COC(=O)C1=NC2=C(C=CC(=C2)Br)NC1=O, which accurately depicts the connectivity and stereochemistry of the molecule.
The structural complexity of this compound necessitates careful attention to nomenclature precision. The numbering system follows established quinoxaline conventions, where the nitrogen atoms occupy positions 1 and 4 of the diazine ring. The bromine substituent is positioned at carbon 7 of the benzene ring portion, while the carboxylate functionality is attached to carbon 2 of the pyrazine ring. This specific substitution pattern distinguishes it from other quinoxaline derivatives and contributes to its unique chemical and biological properties.
Historical Context in Heterocyclic Chemistry Research
The development of quinoxaline chemistry traces its origins to fundamental heterocyclic research conducted in the early 20th century. Quinoxaline itself, also known as benzopyrazine, emerged as a significant synthetic target due to its structural relationship to naturally occurring compounds and its potential pharmaceutical applications. The systematic study of quinoxaline derivatives gained momentum as researchers recognized the unique electronic and steric properties conferred by the fused benzene-pyrazine ring system.
Historical synthetic approaches to quinoxaline derivatives primarily involved condensation reactions between ortho-diamines with 1,2-dicarbonyl compounds. These classical methodologies established the foundation for subsequent advances in quinoxaline chemistry, enabling the systematic exploration of substituted derivatives. The introduction of halogen substituents, particularly bromine atoms, represented a significant advancement in the field as these modifications provided enhanced reactivity profiles and improved biological activity in many cases.
The specific development of carboxylate-substituted quinoxalines emerged from medicinal chemistry research focusing on antimicrobial and anticancer applications. Studies conducted in the early 2000s demonstrated that quinoxaline-2-carboxylate derivatives exhibited significant biological activity, particularly against mycobacterial infections. These findings motivated extensive synthetic efforts to prepare diverse carboxylate-substituted quinoxalines with various halogen substitution patterns.
Recent advances in green chemistry methodologies have revolutionized quinoxaline synthesis, with researchers developing environmentally benign approaches using recyclable catalysts and microwave-assisted synthesis techniques. The evolution from traditional harsh reaction conditions to modern sustainable synthetic methods reflects the growing emphasis on environmentally responsible chemical research. Contemporary synthetic strategies for preparing brominated quinoxaline carboxylates now employ metal-catalyzed reactions and one-pot synthetic sequences that improve both yield and selectivity.
The integration of computational chemistry and structure-activity relationship studies has further enhanced the rational design of quinoxaline derivatives. Modern research approaches combine synthetic organic chemistry with molecular modeling to predict and optimize the properties of target compounds before synthesis. This paradigm shift has accelerated the development of novel quinoxaline derivatives with tailored properties for specific applications.
Structural Relationship to Quinoxaline Derivatives
This compound belongs to a larger family of quinoxaline derivatives characterized by diverse substitution patterns and functional group modifications. The parent quinoxaline structure consists of a benzene ring fused to a pyrazine ring, creating a bicyclic aromatic system with two nitrogen atoms in positions 1 and 4. This fundamental scaffold serves as the basis for numerous biologically active compounds and pharmaceutical agents.
The specific structural features of this compound include several key modifications to the parent quinoxaline structure. The presence of a carbonyl group at position 3 creates a quinoxalin-3-one derivative, which represents a significant structural class within quinoxaline chemistry. This modification alters the electronic distribution within the molecule and influences both chemical reactivity and biological activity. The dihydro designation indicates that the compound exists in a partially reduced form compared to the fully aromatic quinoxaline structure.
The bromine substituent at position 7 represents a strategic modification that enhances both synthetic versatility and biological activity. Halogen substitution in quinoxaline derivatives has been extensively studied, with research demonstrating that bromine substitution often improves antimicrobial and anticancer activities compared to unsubstituted analogs. The electron-withdrawing nature of the bromine atom influences the electronic properties of the entire molecule, potentially affecting its interaction with biological targets.
Comparative analysis with related quinoxaline derivatives reveals important structure-activity relationships. Studies of quinoxaline-2-carboxylate 1,4-dioxide derivatives have demonstrated that the presence of substituents at position 7 significantly affects biological activity. Specifically, compounds containing chloro, methyl, or methoxy groups at position 7 showed reduced minimum inhibitory concentration values against mycobacterial strains. The brominated derivative under discussion represents an extension of this structure-activity relationship pattern.
The relationship between this compound and other quinoxaline derivatives extends to synthetic accessibility and chemical reactivity. The carboxylate functionality provides multiple synthetic pathways for further derivatization, including amide formation and ester hydrolysis reactions. This versatility has made carboxylate-substituted quinoxalines valuable synthetic intermediates for preparing more complex heterocyclic systems.
Recent research has highlighted the importance of quinoxaline derivatives in developing novel therapeutic agents. Studies focusing on quinoxaline-based anticancer compounds have identified specific structural requirements for optimal activity. The combination of halogen substitution and carboxylate functionality present in the target compound aligns with these established structure-activity relationships, suggesting potential applications in pharmaceutical development.
The structural relationship to naturally occurring quinoxaline-containing compounds provides additional context for understanding the biological relevance of synthetic derivatives. While quinoxalines are relatively rare in nature, they appear in important natural products such as echinomycin and other quinoxaline antibiotics. The synthetic accessibility of derivatives like this compound enables the systematic exploration of structure-activity relationships that may lead to improved therapeutic agents.
Properties
IUPAC Name |
methyl 7-bromo-3-oxo-4H-quinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)8-9(14)13-6-3-2-5(11)4-7(6)12-8/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAGDPHZGJSBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700977 | |
| Record name | Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221167-40-4 | |
| Record name | Methyl 7-bromo-3,4-dihydro-3-oxo-2-quinoxalinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221167-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Condensation of o-Phenylenediamine with α-Ketoesters
- Procedure : o-Phenylenediamine reacts with ethyl 2-bromoacetate in a polar aprotic solvent like DMF, in the presence of a base such as triethylamine, under ambient conditions.
- Reaction Conditions :
- Solvent: DMF
- Temperature: Room temperature
- Duration: 12 hours
- Purification : Post-reaction, the mixture is concentrated, washed with ethyl acetate, and purified via recrystallization or chromatography.
- Outcome : Formation of 3,4-dihydroquinoxalin-2(1H)-one derivatives with yields typically around 70-80%.
Method B: Cyclization of α-Haloketones with o-Phenylenediamine
- Procedure : 2-bromo-1-phenylethanone reacts with o-phenylenediamine under reflux in ethanol or acetic acid.
- Reaction Conditions :
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (~80°C)
- Duration: 4-8 hours
- Outcome : Cyclization yields quinoxalinone derivatives with high purity.
Bromination at the C7 Position
The key step for obtaining methyl 7-bromo derivatives involves selective bromination of the quinoxaline core.
Method C: Electrophilic Bromination Using N-Bromosuccinimide (NBS)
- Procedure : Quinoxaline derivatives are treated with NBS in the presence of a radical initiator like AIBN or under light irradiation.
- Reaction Conditions :
- Solvent: Carbon tetrachloride (CCl₄) or acetonitrile
- Temperature: Reflux or room temperature
- Duration: 2-6 hours
- Notes : The reaction selectively brominates at the C7 position due to its relative activation, influenced by the electronic effects of the substituents.
Method D: Direct Bromination with Bromine
- Procedure : Using elemental bromine in acetic acid or other solvents, often with controlled temperature to prevent over-bromination.
- Reaction Conditions :
- Temperature: 0°C to room temperature
- Duration: 1-3 hours
- Outcome : Mixture of mono- and di-brominated products, requiring purification via chromatography.
Esterification and Final Functionalization
Following bromination, esterification at the carboxylate position is achieved through methylation.
Method E: Methylation Using Methyl Iodide or Dimethyl Sulfate
- Procedure : Brominated quinoxaline derivatives are treated with methylating agents in the presence of a base such as potassium carbonate.
- Reaction Conditions :
- Solvent: Acetone or DMF
- Temperature: Room temperature to reflux
- Duration: 12-24 hours
- Outcome : Formation of methyl esters with yields exceeding 75%.
Summary Table of Preparation Methods
| Step | Method | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Synthesis of quinoxaline core | o-Phenylenediamine + α-ketoester | DMF/ethanol | Room temp, 12 h | 70-80% | via condensation/cyclization |
| 2 | Bromination at C7 | NBS or Br₂ | CCl₄ or acetonitrile | Reflux or RT | 60-75% | selective mono-bromination |
| 3 | Esterification | Methyl iodide or DMSO | Acetone/DMF | Reflux | >75% | methylation of carboxylate |
Research Findings and Notes
- Selectivity : Bromination at the C7 position is favored due to electronic activation, especially when the quinoxaline nitrogen atoms influence the electrophilic attack.
- Reaction Optimization : Controlled temperature and stoichiometry of brominating agents are crucial to prevent over-bromination.
- Purification : Column chromatography on silica gel is the standard purification method, often employing solvent gradients such as petroleum ether/ethyl acetate.
- Yield Variability : Yields depend on the purity of intermediates and reaction conditions, with optimized protocols achieving yields above 70%.
Data Summary
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, often in acidic or basic media.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit notable antimicrobial properties. For instance:
- Study Findings : Compounds similar to methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate showed significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
| Compound | Antibacterial Activity (MIC µg/ml) | Target Microorganism |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 9c | Significant inhibition | Various strains |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation through various mechanisms:
- Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 7a | MCF-7 | 0.05 |
| 8a | MCF-7 | Not specified |
Case Studies
- Antimicrobial Studies : A study published in RSC Advances highlighted the synthesis of various quinoxaline derivatives, including this compound. These compounds were screened for antimicrobial activity, revealing that specific substitutions on the quinoxaline ring could enhance efficacy against bacterial strains .
- Anticancer Research : In another investigation focusing on the anticancer effects of quinoxaline derivatives, compounds were tested against breast cancer cell lines. The results indicated that certain derivatives exhibited potent growth inhibition, suggesting that modifications to the quinoxaline structure could lead to promising anticancer agents .
Mechanism of Action
The mechanism of action of methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and carbonyl groups are likely involved in these interactions, forming hydrogen bonds or participating in nucleophilic or electrophilic reactions. The exact molecular targets and pathways would vary based on the specific context of its use .
Comparison with Similar Compounds
Key Observations :
- Ester Chain Impact : Replacing the methyl ester (COOCH₃) with an ethyl ester (COOCH₂CH₃) increases molecular weight by ~14 g/mol but reduces synthetic yield from an unspecified value (for the methyl analog) to 26% in the ethyl variant. This suggests steric or electronic effects from bulkier ester groups may hinder cyclization or purification .
- Substituent Effects : The azido derivative (70% yield) demonstrates higher synthetic efficiency compared to the brominated ethyl ester (26%), likely due to the electron-withdrawing azide group stabilizing intermediates during synthesis .
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical and Spectroscopic Comparisons
Key Observations :
- NMR Analysis: For structurally related compounds (e.g., rapamycin analogs), chemical shift differences in regions A (C39–C44) and B (C29–C36) correlate with substituent positions, suggesting similar trends could apply to bromo- and azido-quinoxalines .
- Safety Profiles : The ethyl 7-bromo derivative carries hazard warnings (H302, H315, H319, H335) for acute toxicity and irritation, whereas safety data for the methyl analog remains unreported .
Functional and Application Differences
- Biological Activity: Brominated quinoxalines are often explored as kinase inhibitors (e.g., Pim-1/2), where the bromine atom enhances binding affinity to hydrophobic kinase pockets .
- Synthetic Versatility : The methyl ester group in the target compound offers a reactive site for hydrolysis or transesterification, enabling further derivatization. In contrast, the azido group in the analog allows click chemistry modifications .
Biological Activity
Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS No. 221167-40-4) is a synthetic compound belonging to the quinoxaline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.
- Molecular Formula : C10H7BrN2O3
- Molecular Weight : 283.08 g/mol
- InChI Key : Not available
- Boiling Point : Not specified
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited significant antiproliferative activity with IC50 values of approximately:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 2.3 |
| HCT-116 | 1.9 |
These values indicate that the compound is more effective than doxorubicin, a standard chemotherapy agent (IC50 = 3.23 µg/mL) .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
Antibacterial Efficacy
A series of tests were conducted against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.004 | 0.008 |
| Bacillus cereus | 0.020 | 0.040 |
| Salmonella typhimurium | 0.011 | 0.022 |
The compound demonstrated potent activity against E. coli and S. aureus, significantly outperforming traditional antibiotics such as ampicillin .
The biological activity of this compound is attributed to its ability to inhibit key cellular pathways involved in cancer proliferation and bacterial growth.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Inhibition of Enzymatic Activity : It selectively inhibits certain kinases involved in cell signaling pathways critical for tumor growth and survival.
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of quinoxaline derivatives indicates that modifications at specific positions significantly affect biological activity.
Key Findings:
- The presence of a bromine atom at position 7 enhances the cytotoxicity against tumor cells.
- Substituents on the carboxylate group influence solubility and bioavailability, impacting overall efficacy.
Q & A
Q. What are the standard synthetic routes for Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate?
The compound is typically synthesized via condensation reactions. A common method involves reacting 4-bromo-1,2-phenylenediamine with diethyl 2-oxomalonate in ethanol under acidic conditions (e.g., citric acid) at room temperature for 24 hours. The crude product is purified via silica column chromatography using a cyclohexane/ethyl acetate gradient (40–70%) . Alternative routes include using methyl oxalate derivatives or adjusting protecting groups (e.g., tert-butyl or isopropyl esters) to improve solubility .
Q. What analytical methods are used to characterize this compound?
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester functionality (e.g., δ ~4.25 ppm for methyl ester protons) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., m/z 297.10 for the ethyl analog) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using software like SHELXL or ORTEP-3 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Yield optimization involves:
- Catalyst Screening : Testing acids (e.g., citric vs. p-toluenesulfonic acid) to enhance cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve intermediate stability.
- Temperature Control : Gradual heating (50–60°C) reduces side reactions like ester hydrolysis .
- Purification : Gradient elution in column chromatography minimizes co-elution of brominated byproducts .
Q. What strategies enable selective functionalization of the quinoxaline core?
- N-Alkylation : Use organozinc reagents (e.g., MeZn or EtZn) to modify the dihydroquinoxaline nitrogen, achieving 71–84% yields .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the 7-bromo position .
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for further bioconjugation .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Q. What crystallographic tools are recommended for structural analysis?
Q. How does computational modeling aid in understanding hydrogen-bonding networks?
Q. What biological activities are associated with quinoxaline derivatives?
Q. What mechanistic insights explain the compound’s reactivity in organometallic reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
